Azido-PEG7-azide Azido-PEG7-azide
Brand Name: Vulcanchem
CAS No.: 225523-86-4
VCID: VC2861943
InChI: InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
SMILES: C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Molecular Formula: C16H32N6O7
Molecular Weight: 420.46 g/mol

Azido-PEG7-azide

CAS No.: 225523-86-4

Cat. No.: VC2861943

Molecular Formula: C16H32N6O7

Molecular Weight: 420.46 g/mol

* For research use only. Not for human or veterinary use.

Azido-PEG7-azide - 225523-86-4

Specification

CAS No. 225523-86-4
Molecular Formula C16H32N6O7
Molecular Weight 420.46 g/mol
IUPAC Name 1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Standard InChI InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Standard InChI Key NVKODTBPHMGJLW-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Introduction

Chemical Structure and Properties

Basic Chemical Information

Azido-PEG7-azide has a well-defined chemical structure with specific molecular properties that make it ideal for various applications. The table below summarizes the key chemical information:

ParameterValue
Chemical FormulaC16H32N6O7
Molecular Weight420.46 g/mol
CAS Number225523-86-4
IUPAC Name1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
SynonymsN3-PEG7-CH2CH2N3; 1,23-diazido-3,6,9,12,15,18,21-heptaoxatricosane
AppearanceTransparent Liquid
Purity≥95% to ≥98% (depending on supplier)

The compound consists of a polyethylene glycol backbone with seven ethylene glycol units, terminated by azide functional groups on both ends. This symmetrical structure provides equivalent reactivity at both termini, allowing for diverse coupling strategies .

Physical and Chemical Properties

Azido-PEG7-azide exhibits physical and chemical properties that make it useful for various applications, particularly in biological systems:

  • Solubility: The PEG chain confers excellent water solubility while also maintaining reasonable solubility in organic solvents, making it suitable for reactions in both aqueous and organic media.

  • Flexibility: The seven ethylene glycol units provide an optimal balance of flexibility and length, allowing the compound to serve as an effective spacer between conjugated molecules.

  • Reactivity: The terminal azide groups are highly reactive toward alkynes in click chemistry reactions, yet stable under most physiological conditions.

  • Biocompatibility: The PEG backbone is known for its biocompatibility and low immunogenicity, making this compound suitable for biological applications.

Computed Properties

Computational analysis reveals important physicochemical properties that influence the compound's behavior in various environments:

PropertyValue
XLogP31
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count11
Rotatable Bond Count24
Topological Polar Surface Area93.3Ų
Complexity396
Canonical SMILESC(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChI KeyNVKODTBPHMGJLW-UHFFFAOYSA-N

These computed properties indicate that Azido-PEG7-azide has moderate lipophilicity (XLogP3 = 1), significant hydrogen bond accepting capacity (11 acceptors), and high conformational flexibility (24 rotatable bonds). These characteristics contribute to its versatility in various chemical and biological applications .

Synthesis and Preparation

Synthetic Routes

Azido-PEG7-azide is typically synthesized through a multi-step process involving the activation of polyethylene glycol followed by azide substitution. The general synthetic approach involves:

  • Activation of PEG: Heptaethylene glycol is treated with an activating agent such as tosyl chloride or mesyl chloride to convert the terminal hydroxyl groups into good leaving groups.

  • Azide Substitution: The activated PEG derivative undergoes nucleophilic substitution with sodium azide (NaN3) to introduce the terminal azide groups.

  • Purification: The crude product is purified through appropriate techniques to obtain high-purity Azido-PEG7-azide.

This synthetic approach can be adapted to industrial-scale production, with careful control of reaction conditions to optimize yield and minimize impurities.

Purification Methods

Several purification methods are employed to ensure high purity of the final product:

  • Size-Exclusion Chromatography (SEC): Particularly effective for removing unreacted PEG chains or incomplete azide substitution products.

  • Dialysis: Used for small-scale purification, typically against water or organic solvents like DMF.

  • HPLC: Analytical and preparative HPLC with UV detection (λ = 260-280 nm) is used to confirm and achieve purity levels typically ≥95%.

The purification strategy may vary depending on the scale of synthesis and the intended application, with more rigorous purification required for pharmaceutical and biomedical applications.

Chemical Reactivity

Click Chemistry Applications

The primary value of Azido-PEG7-azide lies in its participation in click chemistry reactions, particularly:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,4-disubstituted 1,2,3-triazoles with terminal alkynes in the presence of copper(I) catalysts. The reaction is highly selective and proceeds under mild conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes strained cyclooctynes to react with azides, making it particularly useful for biological applications where copper toxicity is a concern.

These click chemistry reactions enable the precise conjugation of Azido-PEG7-azide to various molecules of interest, including proteins, peptides, nucleic acids, and synthetic polymers.

Reaction Mechanisms

The reaction mechanisms of CuAAC and SPAAC differ significantly:

  • CuAAC Mechanism: Involves coordination of copper to the terminal alkyne, followed by formation of a copper-acetylide intermediate. This intermediate then reacts with the azide group to form a copper-triazolide, which undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole.

  • SPAAC Mechanism: Proceeds without a catalyst, relying instead on the ring strain of cyclooctynes to drive the reaction. The strained alkyne and azide undergo a concerted [3+2] cycloaddition to form a triazole ring.

Comparison of Reaction Conditions

The table below compares the typical reaction conditions for CuAAC and SPAAC involving Azido-PEG7-azide:

ParameterCuAACSPAAC
CatalystCu(I) (e.g., TBTA complex)None
Reaction Time1-2 hours6-24 hours
Solvent CompatibilityOrganic and aqueousPrimarily aqueous
ByproductsMinimalCyclooctyne debris
TemperatureRoom temperatureRoom temperature
pH Range4-104-9
LimitationsCopper toxicity in biological systemsSlower kinetics, bulky cyclooctyne reagents

This comparison highlights the complementary nature of these reaction types, with CuAAC offering faster kinetics and SPAAC providing enhanced biocompatibility for in vivo applications.

Applications in Research and Development

Bioconjugation Applications

Azido-PEG7-azide is extensively used in bioconjugation to link various biomolecules:

  • Protein Labeling: Enables the attachment of fluorescent dyes, affinity tags, or other functional moieties to proteins for visualization, purification, or functional studies.

  • Nucleic Acid Modification: Facilitates the conjugation of oligonucleotides to functional groups, enhancing their stability, delivery, or detection.

  • Peptide Conjugation: Allows for the creation of peptide dimers, multimers, or peptide-drug conjugates with defined spacing.

  • Antibody Modification: Enables site-specific modification of antibodies for the development of antibody-drug conjugates (ADCs) with improved homogeneity.

The PEG7 spacer provides optimal distance between conjugated biomolecules, minimizing steric hindrance while maintaining sufficient flexibility for biological interactions.

Drug Delivery Systems

In drug delivery applications, Azido-PEG7-azide contributes to:

  • Nanoparticle Functionalization: Enables the attachment of targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles.

  • Polymer-Drug Conjugates: Facilitates the creation of polymer-drug conjugates with improved pharmacokinetics and reduced toxicity.

  • Stimuli-Responsive Delivery Systems: Allows for the development of delivery systems that respond to specific environmental cues such as pH, temperature, or enzyme activity.

Research has demonstrated that delivery systems incorporating this compound exhibit enhanced stability in biological fluids compared to non-functionalized counterparts, with the PEG component providing a protective hydration layer.

PROTAC Development

One of the most significant applications of Azido-PEG7-azide is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs):

  • Linker Optimization: The PEG7 chain provides an optimal linker length for many PROTAC designs, allowing proper positioning of the E3 ligase ligand and target protein ligand.

  • Pharmacokinetic Enhancement: The PEG component improves the solubility and bioavailability of the resulting PROTACs.

  • Click Chemistry Integration: Enables modular PROTAC synthesis through click chemistry, facilitating rapid optimization of PROTAC structure.

PROTACs containing Azido-PEG7-azide-derived linkers have shown promising results in the targeted degradation of various disease-relevant proteins, particularly in oncology applications .

Material Science Applications

In material science, Azido-PEG7-azide contributes to:

  • Surface Modification: Enables functionalization of surfaces with biomolecules, polymers, or other functional groups through click chemistry.

  • Hydrogel Formation: Facilitates the creation of cross-linked hydrogels with defined mesh size and mechanical properties.

  • Smart Materials: Contributes to the development of responsive materials that change properties in response to specific stimuli.

The bifunctional nature of Azido-PEG7-azide makes it particularly valuable for creating complex material architectures with precisely controlled properties.

Comparison with Similar Compounds

PEG Chain Length Variants

Azido-PEG7-azide is part of a family of compounds with varying PEG chain lengths, each offering specific advantages for different applications:

CompoundMolecular Weight (g/mol)Relative FlexibilityTypical Applications
Azido-PEG1-azide156.15LowShort rigid linkers, small molecule modifications
Azido-PEG3-azide200.20Low to ModerateConstrained conjugates, small spacing requirements
Azido-PEG5-azide332.36ModerateBalance of rigidity and flexibility
Azido-PEG7-azide420.5HighOptimal for most bioconjugation applications
Azido-PEG10-azide552.6Very HighExtended spacing, highly flexible conjugates
Azido-PEG20-azide993.20Extremely HighMaximum spacing, highly soluble conjugates

The PEG chain length critically impacts several properties:

  • Solubility: Longer PEG chains (e.g., PEG20) increase hydrophilicity and water solubility.

  • Flexibility: Longer chains provide increased conformational flexibility.

  • Reactivity: Shorter chains (e.g., PEG1-3) often exhibit faster reaction kinetics due to reduced steric hindrance.

  • Spacing: Chain length determines the distance between conjugated molecules .

Functional Group Variants

Beyond PEG length variations, functional group modifications create versatile derivatives:

Compound TypeTerminal GroupsTypical Applications
Azido-PEG7-azideAzide/AzideBifunctional click chemistry, symmetric conjugates
Azido-PEG7-amineAzide/AmineHeterobifunctional linking, amine-reactive chemistry
Azido-PEG7-acidAzide/CarboxylPeptide conjugation, carbodiimide chemistry
Azido-PEG7-alkyneAzide/AlkyneIntramolecular click, heterobifunctional linking
Azido-PEG7-NHSAzide/NHS esterProtein conjugation, amine-reactive chemistry

These functional variants expand the application scope of PEG7-based linkers by allowing orthogonal conjugation strategies and selective reactivity.

Property Comparisons

The following table compares key properties of Azido-PEG7-azide with selected similar compounds:

PropertyAzido-PEG7-azideAzido-PEG3-azideAzido-PEG20-azide
Molecular Weight420.46200.20993.20
Water SolubilityHighModerateVery High
Recommended Storage≤-20°C, dry≤-20°C, dry≤-20°C, dry
Approximate Linker Length~28 Å (extended)~12 Å (extended)~80 Å (extended)
Rotatable Bonds241268
Click Chemistry ReactivityHighVery HighModerate
Typical ApplicationPROTAC synthesis, bioconjugationSmall molecule conjugationExtended spacers, highly water-soluble conjugates

This comparison demonstrates that Azido-PEG7-azide occupies a "sweet spot" in terms of molecular properties for many applications, offering a balance of solubility, flexibility, and reactivity .

Current Research and Future Perspectives

Recent Research Findings

Recent research has expanded the applications of Azido-PEG7-azide in several key areas:

  • Advanced PROTAC Design: Studies have demonstrated the importance of linker design in PROTAC efficacy, with Azido-PEG7-azide-derived linkers showing promising results in targeting previously undruggable proteins.

  • Bioorthogonal Chemistry: New methodologies have emerged for using this compound in living systems, enabling real-time tracking and manipulation of biological processes.

  • Nanomedicine: Integration into nanoparticle design has led to improved targeting and reduced immunogenicity of nanomedicine platforms.

These advances highlight the continued relevance of Azido-PEG7-azide in cutting-edge biomedical research.

Emerging Applications

Several emerging applications represent promising directions for future research:

  • Antibody-Drug Conjugates: The use of this compound in next-generation ADCs with improved drug-antibody ratios and homogeneity.

  • Theranostics: Development of dual-purpose conjugates that combine therapeutic and diagnostic capabilities.

  • 3D Bioprinting: Incorporation into bioinks to create functionalized scaffolds for tissue engineering.

  • Responsive Biomaterials: Design of smart biomaterials that respond to specific biological cues for targeted drug release or tissue regeneration.

Future Research Directions

Future research opportunities with Azido-PEG7-azide include:

  • Structure-Activity Relationship Studies: Systematic investigation of how PEG length affects PROTAC efficacy and pharmacokinetics.

  • Novel Click Chemistry Variants: Development of new bioorthogonal reactions compatible with this compound for in vivo applications.

  • Computational Modeling: Advanced modeling of PEG linker dynamics to predict optimal configurations for specific applications.

  • Scale-Up and Manufacturing: Improved synthetic methods for large-scale, cost-effective production to support clinical applications.

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